molecular formula C7H12O B1655201 Bicyclo[3.1.0]hexane-6-methanol CAS No. 3313-85-7

Bicyclo[3.1.0]hexane-6-methanol

Cat. No.: B1655201
CAS No.: 3313-85-7
M. Wt: 112.17 g/mol
InChI Key: WYAHVDWWLAYJOA-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexane-6-methanol is a chemical compound with the molecular formula C10H18O2 . It is a type of bicyclic structure that is prevalent in natural products and synthetic bioactive compounds .


Synthesis Analysis

The synthesis of this compound involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been found to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic scaffold with three contiguous stereocenters . This structure is also associated with an all-carbon quaternary center .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by high diastereoselectivity when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . The resulting products can be further functionalized without any alteration of the bicyclic structure .

Scientific Research Applications

Ring Opening and Methanolysis

  • Bicyclo[3.1.0]hexane derivatives, like Bicyclo[3.1.0]hexane-6-methanol, have been studied for their behavior in methanolysis. They undergo ring opening under acidic and basic conditions, displaying distinct chemical reactions based on these conditions. Under acidic conditions, they primarily yield 4-methoxycyclohexane, while basic conditions lead to 3-methoxymethylcyclopentanone (Lim, McGee, & Sieburth, 2002).

Biological Applications and Conformational Studies

  • This compound and its heteroanalogues have been recognized for diverse biological activities. They are used as locked analogues of nucleoside building blocks and have applications in bioactive compounds, novel materials, and catalysts. Notable examples include Methanoproline, a natural inhibitor of proline metabolism, and 3-azabicyclo[3.1.0]hex-6-ylamine, a component of the antibiotic trovafloxacin (Jimeno et al., 2011).

Synthetic Approaches

  • New synthetic approaches to the Bicyclo[3.1.0]hexane ring system from specific precursors have been developed. This includes the methanocarba approach to constrain the sugar ring in nucleosides and nucleotides, demonstrating its potential for developing potent antiherpes agents and as inhibitors of methyltransferase (Kim, Jacobson, & Kim, 2006).

Chiral Stationary Phases in Chromatography

  • Bicyclo[3.1.0]hexane derivatives have been used in the study of chiral stationary phases for chromatography. This is particularly relevant in the separation of diastereomeric and enantiomeric compounds, demonstrating its usefulness in analytical chemistry (Kunath, Theil, & Wagner, 1994).

Nucleosides and Biological Activity

  • The sugar moiety of nucleosides can be fixed in specific conformations using a bicyclo[3.1.0]hexane template. This affects the biological activity of nucleosides and oligonucleotides, showing significant antiherpetic activity in some analogues (Marquez et al., 1996).

Properties

IUPAC Name

6-bicyclo[3.1.0]hexanylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-4-7-5-2-1-3-6(5)7/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAHVDWWLAYJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312060
Record name Bicyclo[3.1.0]hexane-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3313-85-7
Record name Bicyclo[3.1.0]hexane-6-methanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[3.1.0]hexane-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[3.1.0]hexane-6-methanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K24F5K6BMX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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